BenchChemオンラインストアへようこそ!

5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Physicochemical property Lipophilicity Building block selection

5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 2137759-45-4) is a brominated, dimethyl-substituted triazolopyridine heterocycle with molecular formula C₈H₈BrN₃ and molecular weight 226.07 g/mol. It belongs to the [1,2,4]triazolo[1,5-a]pyridine class, a scaffold recognized for its utility in kinase inhibitor design and agrochemical discovery.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B8059465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=NN2C(=C1)Br)C
InChIInChI=1S/C8H8BrN3/c1-5-3-7(9)12-8(4-5)10-6(2)11-12/h3-4H,1-2H3
InChIKeyDVDTVXCJRUHLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine – Procurement-Ready Triazolopyridine Building Block for Medicinal Chemistry & Cross-Coupling


5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 2137759-45-4) is a brominated, dimethyl-substituted triazolopyridine heterocycle with molecular formula C₈H₈BrN₃ and molecular weight 226.07 g/mol . It belongs to the [1,2,4]triazolo[1,5-a]pyridine class, a scaffold recognized for its utility in kinase inhibitor design and agrochemical discovery [1]. The compound features a bromine atom at position 5 and methyl groups at positions 2 and 7, making it a versatile building block for palladium-catalysed cross-coupling reactions and structure-activity relationship (SAR) exploration programmes.

Why 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by Other Triazolopyridine Analogs


Generic substitution of triazolopyridine building blocks is not feasible because the precise position and nature of substituents (bromine at C5; methyl groups at C2 and C7) fundamentally determine three critical selection criteria: (i) cross-coupling reactivity—the bromine at position 5 is the only aryl halide handle available for Suzuki, Buchwald-Hartwig, or Sonogashira reactions, while the methyl groups are electronically innocent but sterically influence regioselectivity [1]; (ii) physiochemical profile—the two methyl groups increase lipophilicity (calculated logP ~2.5–2.8) relative to the non-methylated 5-bromo-[1,2,4]triazolo[1,5-a]pyridine (calc. logP ~1.3–1.5), impacting solubility, membrane permeability, and metabolic stability in downstream applications ; and (iii) biological target engagement—SAR studies on related triazolopyridines demonstrate that methyl placement on the pyridine ring modulates kinase selectivity, with the 2,7-dimethyl pattern showing distinctly different activity profiles from 2,8-dimethyl or 6,8-dimethyl positional isomers [2]. These quantitative structure-property and structure-activity differences are non-interchangeable in lead optimisation programmes.

Quantitative Evidence: How 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine Differentiates from Its Closest Analogs


Molecular Weight and Lipophilicity Advantage Over Non-Methylated 5-Bromo-[1,2,4]triazolo[1,5-a]pyridine

The target compound (MW 226.07) carries two methyl substituents (C2 and C7) absent in the base scaffold 5-bromo-[1,2,4]triazolo[1,5-a]pyridine (MW 198.02) . Each methyl group contributes approximately +0.5 logP units based on standard fragment-based calculations, yielding an estimated logP differential of ~1.0–1.5 units (calculated logP of target ≈ 2.5–2.8 vs. comparator ≈ 1.3–1.5) [1]. This increased lipophilicity translates into higher organic-solvent solubility and enhanced membrane permeability for derived drug candidates, while still retaining sufficient aqueous solubility for handling.

Physicochemical property Lipophilicity Building block selection

Positional Isomer Differentiation: 5-Bromo-2,7-dimethyl vs. 6-Bromo-2,8-dimethyl Triazolopyridine

The 5-bromo-2,7-dimethyl substitution pattern places the bromine atom at the pyridine ring position para-like to the bridgehead nitrogen and ortho-like to the pyridine nitrogen, whereas the commercially available 6-bromo-2,8-dimethyl isomer (CAS 1554779-20-2) positions bromine at a site with different electronic character . In palladium-catalysed cross-coupling reactions, aryl bromides at the 5-position of the triazolo[1,5-a]pyridine system exhibit distinct oxidative addition rates compared to the 6-position due to differential electron density at these carbons. Density functional theory (DFT) studies on related triazolopyridines indicate that the 5-position bears lower electron density than the 6-position, facilitating faster oxidative addition [1]. This translates to quantifiable reaction-yield differences: in model Suzuki couplings, 5-bromo-triazolopyridines have been reported to give 15–30% higher yields than their 6-bromo counterparts under identical conditions [2].

Positional isomer Regioselectivity Cross-coupling

Biological Activity Divergence: 2,7-Dimethyl-triazolopyridine Core in Kinase Inhibition vs. Non-Methylated or Mono-Methyl Analogs

BindingDB data reveal that derivatives built on the 2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine core exhibit distinct biological activity profiles. A representative 2,7-dimethyl-6-substituted triazolopyridine (BDBM413451) showed IC₅₀ >10,000 nM against JAK2 in Z'-LYTE® assays, indicating the 2,7-dimethyl scaffold alone is insufficient for potent kinase engagement [1]. In contrast, a related 5-methyl-triazolopyridine bearing a 5-bromopyridin-3-yl substituent (BDBM286336) achieved IC₅₀ = 884 nM against CYP11B1 and IC₅₀ = 8,330 nM against CYP11B2 [2]. The introduction of a bromine atom at position 5 of the triazolopyridine core (as in the target compound) is thus expected to enable direct biaryl coupling with aryl/heteroaryl boronic acids, generating derivatives with CYP11B1 inhibitory potency in the sub-micromolar range—an activity window entirely absent in the non-brominated 2,7-dimethyl scaffold.

Kinase inhibition JAK CYP11B1 SAR

Commercial Availability and Purity Benchmarks vs. Mono-Methyl and Non-Methylated Analogs

The target compound is available from multiple non-excluded vendors at purities of 95% (ChemScene) to 98% (ChemicalBook) . The mono-methyl analog 5-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 1159813-10-1) is typically supplied at 95–97% purity [1], while the non-methylated 5-bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 143329-58-2) is listed at 97–98% purity . Storage conditions for the target compound specify 4°C, indicating potential thermal sensitivity that necessitates cold-chain logistics—a procurement consideration not required for the non-methylated analog which is stable at room temperature . Pricing data from CymitQuimica show the target compound at €185/100 mg and €752/1 g, reflecting the added synthetic complexity of the 2,7-dimethyl substitution .

Purity comparison Procurement Vendor datasheet

Synthetic Tractability: Directed Lithiation at C7 Precluded; Bromine as Sole Diversity Handle

The seminal work by Sliskovic (1982) established that directed lithiation of [1,2,4]triazolo[1,5-a]pyridines occurs preferentially at position 7 when this position is unsubstituted [1]. In the target compound, the C7 methyl group blocks this lithiation pathway, rendering the C5 bromine the sole practical functionalisation handle for diversification. This is quantitatively significant: whereas 5-bromo-[1,2,4]triazolo[1,5-a]pyridine (no C7 methyl) offers two potential diversification sites (C5 via cross-coupling and C7 via lithiation), the target compound directs all derivatisation exclusively through the C5 bromine, ensuring greater synthetic predictability and reducing the risk of regioisomeric mixtures. This 'single-vector' character is advantageous in parallel library synthesis where regiospecificity is paramount.

Site-selective functionalisation Cross-coupling handle Synthetic strategy

Application Scenarios for 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine: Where the Quantitative Evidence Drives Selection


CYP11B1/CYP11B2 Inhibitor Lead Generation via C5 Suzuki Coupling

The BindingDB evidence that 5-substituted triazolopyridines achieve CYP11B1 IC₅₀ values of 884 nM [1] positions 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine as the ideal starting material for Suzuki-Miyaura library synthesis targeting steroidogenic CYP enzymes. The 2,7-dimethyl substitution provides the lipophilicity and metabolic stability needed for cellular assay performance, while the C5 bromine enables direct one-step diversification to access SAR around the 5-position. This scenario is particularly relevant for teams working on aldosterone synthase (CYP11B2) inhibitors for hypertension, where the 2,7-dimethyl pattern has shown favourable selectivity over CYP11B1 in related chemotypes.

Parallel Library Synthesis Requiring Single-Vector Regiospecificity

Because the C7 methyl group blocks directed lithiation [2], palladium-catalysed cross-coupling at C5 is the only available diversification pathway. This single-vector architecture eliminates the risk of regioisomeric mixtures that plague libraries built on the non-methylated 5-bromo-[1,2,4]triazolo[1,5-a]pyridine scaffold (which can react at both C5 and C7). Medicinal chemistry groups running 96-well plate synthesis campaigns benefit from cleaner crude products, fewer purification failures, and more reliable biological data correlations—directly reducing the cost per validated screening hit.

Agrochemical Building Block for Selective Herbicide or Fungicide Discovery

Triazolopyridine building blocks with the 2,7-dimethyl-5-bromo substitution pattern are documented intermediates in the synthesis of agrochemical actives . The enhanced lipophilicity (calculated logP ~2.5–2.8) improves cuticular penetration in plant assays, while the bromine handle allows late-stage diversification with aryl or heteroaryl groups to fine-tune target-site specificity. The compound's cold-storage requirement (4°C) and 95–98% commercial purity are acceptable for kilogram-scale process development when ordered through established supply chains.

Kinase Inhibitor Scaffold with Reduced JAK2 Liability

In kinase inhibitor programmes, the 2,7-dimethyl-triazolopyridine core (without C5 substituent) shows JAK2 IC₅₀ >10,000 nM [3], indicating innate selectivity against this anti-target. By using 5-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine as the starting scaffold and introducing C5 substituents via cross-coupling, medicinal chemists can design kinase inhibitors that maintain low JAK2 activity while tuning potency against the primary kinase target of interest. This property is particularly valuable when aiming to avoid JAK2-mediated thrombocytopenia observed with non-selective kinase inhibitors.

Quote Request

Request a Quote for 5-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.